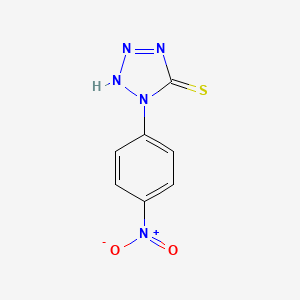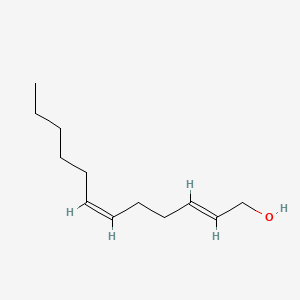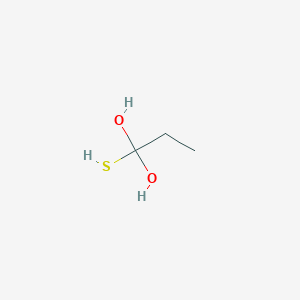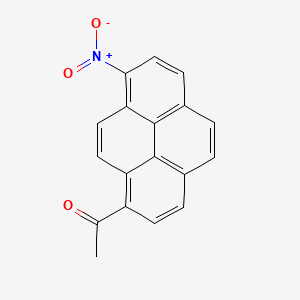
9H-fluorene-2,7-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-2,7-diamine monohydrochloride: is a chemical compound with the molecular formula C₁₃H₁₃ClN₂ and a molecular weight of 232.71 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 2 and 7 positions of the fluorene ring, along with a hydrochloride group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine monohydrochloride typically involves the following steps:
Nitration of Fluorene: Fluorene is nitrated to produce 2,7-dinitrofluorene.
Reduction: The 2,7-dinitrofluorene is then reduced to 2,7-diaminofluorene.
Hydrochloride Formation: Finally, 2,7-diaminofluorene is treated with hydrochloric acid to form 9H-Fluorene-2,7-diamine monohydrochloride.
Industrial Production Methods
Industrial production methods for 9H-Fluorene-2,7-diamine monohydrochloride involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity and quality. These methods are optimized for high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene-2,7-diamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-2,7-diamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9H-Fluorene-2,7-diamine monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, affecting their activity and function. This interaction can lead to various biochemical effects, making the compound useful in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diaminofluorene: Similar structure but without the hydrochloride group.
2,7-Dinitrofluorene: Precursor in the synthesis of 9H-Fluorene-2,7-diamine monohydrochloride.
Fluorene: Parent compound without amino groups.
Uniqueness
9H-Fluorene-2,7-diamine monohydrochloride is unique due to the presence of both amino groups and the hydrochloride group, which confer specific chemical properties and reactivity. This makes it particularly useful in various chemical reactions and applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
5178-56-3 |
|---|---|
Molekularformel |
C13H13ClN2 |
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
9H-fluorene-2,7-diamine;hydrochloride |
InChI |
InChI=1S/C13H12N2.ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;/h1-4,6-7H,5,14-15H2;1H |
InChI-Schlüssel |
COOWDVCIUYIBFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl |
Verwandte CAS-Nummern |
13548-69-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















